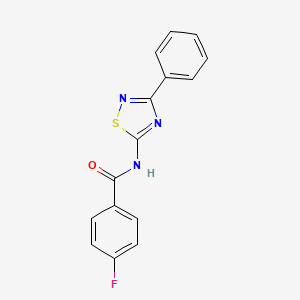

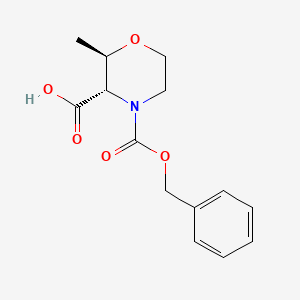

![molecular formula C10H17IO B2563117 3-(Iodomethyl)-2-oxaspiro[4.5]decane CAS No. 1403649-40-0](/img/structure/B2563117.png)

3-(Iodomethyl)-2-oxaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Iodomethyl)-2-oxaspiro[4.5]decane” is a chemical compound . It is related to “TERT-BUTYL 3-(IODOMETHYL)-2-OXA-8-AZASPIRO[4.5]DECANE-8-CARBOXYLATE” which has a CAS Number of 1250998-93-6 .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione”, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis

The InChI code for “3-(Iodomethyl)-2-oxaspiro[4.5]decane” is1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

The molecular weight of “3-(Iodomethyl)-2-oxaspiro[4.5]decane” is 282.12 .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : 3-(Iodomethyl)-2-oxaspiro[4.5]decane and its variants are synthesized using various techniques. For instance, the synthesis of oxaspiro[m.n] skeletons, which includes 1-oxaspiro[4.5]decane, has been successfully achieved through the Nicholas reaction using alkyne–Co2(CO)6 complexes (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

- Crystal Structures : The crystal structures of various oxaspiro[4.5]decane derivatives have been determined, providing insights into their molecular conformations. These structures have been elucidated through single crystal X-ray crystallography, revealing important details about intra- and intermolecular interactions (Jiang & Zeng, 2016).

Pharmaceutical Research

- Muscarinic Receptor Agonists : Certain derivatives of 1-oxa-8-azaspiro[4.5]decane, similar in structure to 3-(Iodomethyl)-2-oxaspiro[4.5]decane, have been explored as muscarinic receptor agonists. These compounds have shown potential for the treatment of dementia and Alzheimer's disease. They exhibit potent muscarinic activities in vitro and in vivo, with some selectivity for M1 receptors over M2 receptors (Tsukamoto et al., 1995).

Biological Activity and Natural Products

- Natural Compound Synthesis : Oxaspiro[4.5]decane derivatives have been identified in natural products. For example, compounds like roussoellide, a new 2-oxaspiro[4.5]decane, have been isolated from the culture broth of endophytic fungi. These compounds are of interest due to their potential biological activities and their role in ecological interactions (Sommart et al., 2021).

Chemical Decarboxylation Studies

- Decarboxylation Rates : Studies on the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide insights into the reaction mechanisms and rates of decarboxylation. These studies are important for understanding the stability and reactivity of oxaspiro[4.5]decane derivatives under various conditions (Bigley & May, 1969).

Applications in Pheromone Research

- Pheromone Synthesis : Derivatives of oxaspiro[4.5]decane have been synthesized for pheromone research. For instance, the synthesis of diastereoselective 2-methyl-1,6-dioxaspiro[4.5]decane, a component of the wasp Paravespula vulgaris' pheromone, illustrates the compound's relevance in entomology and ecological studies (Zarbin, Oliveira, & Delay, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

3-(iodomethyl)-2-oxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYQYDFIKXIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(OC2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

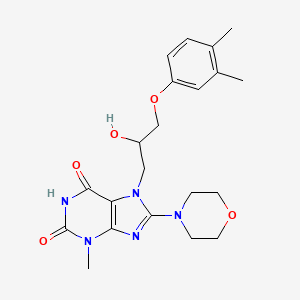

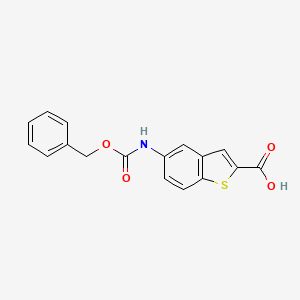

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)

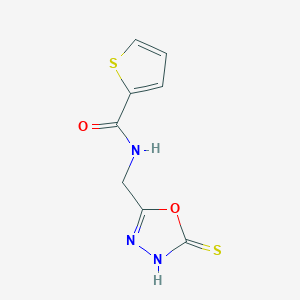

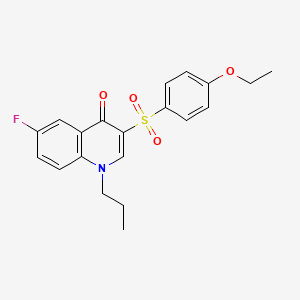

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)

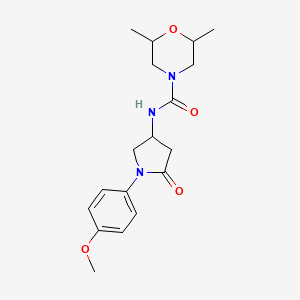

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)